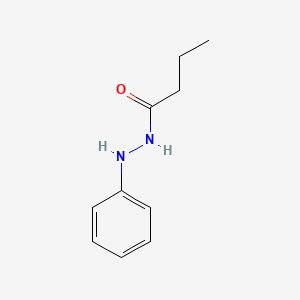
N'-phenylbutanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-phenylbutanohydrazide is a chemical compound with the molecular formula C10H14N2O It is a hydrazide derivative of butanoic acid, where the hydrazide group is substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-phenylbutanohydrazide can be synthesized through the reaction of phenylhydrazine with butanoic acid or its derivatives. One common method involves the condensation of phenylhydrazine with butanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired hydrazide product .
Industrial Production Methods
Industrial production of N’-phenylbutanohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity N’-phenylbutanohydrazide .
Analyse Des Réactions Chimiques
Types of Reactions
N’-phenylbutanohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N’-phenylbutanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.
Mécanisme D'action
The mechanism of action of N’-phenylbutanohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N’-phenylbutanohydrazide can be compared with other similar compounds, such as:
2-phenylbutanohydrazide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N’-[2-hydroxyphenyl)methylidene]-4-phenylbutanohydrazide:
N’-(3,5-dichlorobenzylidene)-4-phenylbutanohydrazide: A compound with additional chlorine substituents, affecting its chemical behavior and applications
These comparisons highlight the uniqueness of N’-phenylbutanohydrazide in terms of its specific structure and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N'-phenylbutanehydrazide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-10(13)12-11-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,12,13) |
Clé InChI |
LABMCLJKOMAZCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
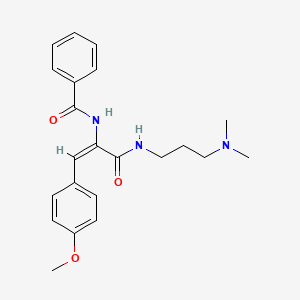
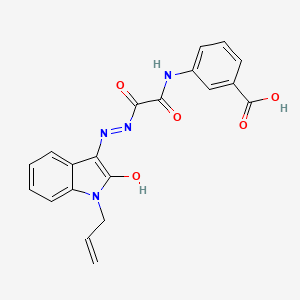
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
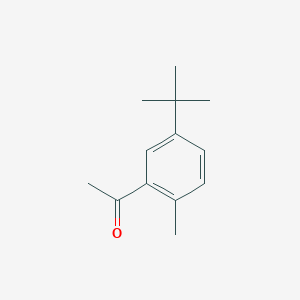
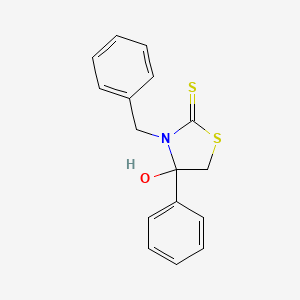
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
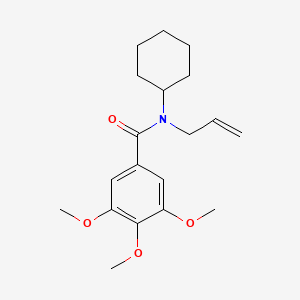
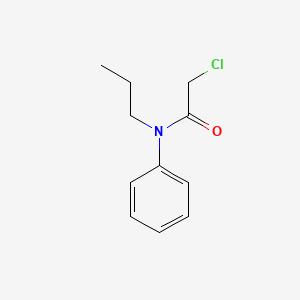
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)
